molecular formula C18H20N2O B12534601 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664363-30-8

4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile

Cat. No.: B12534601
CAS No.: 664363-30-8
M. Wt: 280.4 g/mol
InChI Key: INNYPLBXBJIYNM-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile typically involves the reaction of 4-(2-hydroxyethyl)piperidine with 1-naphthonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyethyl group, followed by nucleophilic substitution with 1-naphthonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the naphthonitrile moiety can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

664363-30-8

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

4-[4-(2-hydroxyethyl)piperidin-1-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C18H20N2O/c19-13-15-5-6-18(17-4-2-1-3-16(15)17)20-10-7-14(8-11-20)9-12-21/h1-6,14,21H,7-12H2

InChI Key

INNYPLBXBJIYNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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